

# Tecarfarin-d4 chemical structure and properties

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## Compound of Interest

Compound Name: *Tecarfarin-d4*

Cat. No.: *B1154290*

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An In-depth Technical Guide to Tecarfarin

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tecarfarin (ATI-5923) is a novel, orally active vitamin K antagonist (VKA) currently in late-stage clinical development as an anticoagulant.<sup>[1][2]</sup> It is designed to offer a safer and more predictable anticoagulation profile compared to warfarin, the long-standing standard of care in VKA therapy.<sup>[1]</sup> Tecarfarin's unique metabolic pathway, which avoids the highly variable cytochrome P450 (CYP450) system, positions it as a promising alternative for patients requiring chronic anticoagulation, particularly those with comorbidities or those taking multiple medications.<sup>[1][3]</sup>

## A Note on Tecarfarin-d4

This guide focuses on Tecarfarin. The deuterated isotopologue, **Tecarfarin-d4**, is likely utilized as an internal standard in analytical methodologies, such as mass spectrometry, to ensure the accuracy of Tecarfarin quantification in biological samples. Detailed public information regarding the specific chemical structure and properties of **Tecarfarin-d4** is not readily available.

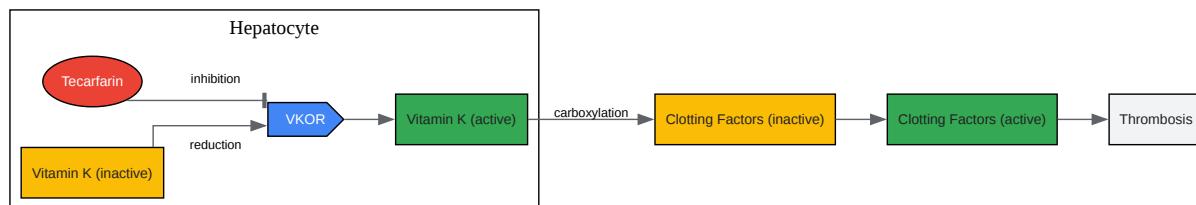
## Chemical Structure and Properties

Tecarfarin is a structural analogue of warfarin.<sup>[4]</sup> Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate	[4][5]
Molecular Formula	C <sub>21</sub> H <sub>14</sub> F <sub>6</sub> O <sub>5</sub>	[4][6]
Molar Mass	460.328 g·mol <sup>-1</sup>	[5]
CAS Number	867257-26-9	[4][5]
Synonyms	ATI-5923, Tecarfarinum	[4]
Sodium Salt CAS	1004551-83-0	[7]
Sodium Salt Formula	C <sub>21</sub> H <sub>13</sub> F <sub>6</sub> NaO <sub>5</sub>	[7]
Sodium Salt Molar Mass	482.3 g/mol	[7]

## Mechanism of Action

Tecarfarin, like warfarin, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.<sup>[6]</sup> This enzyme is crucial for the carboxylation and subsequent activation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By blocking VKOR, Tecarfarin reduces the pool of active clotting factors, thereby prolonging the time to clot formation.

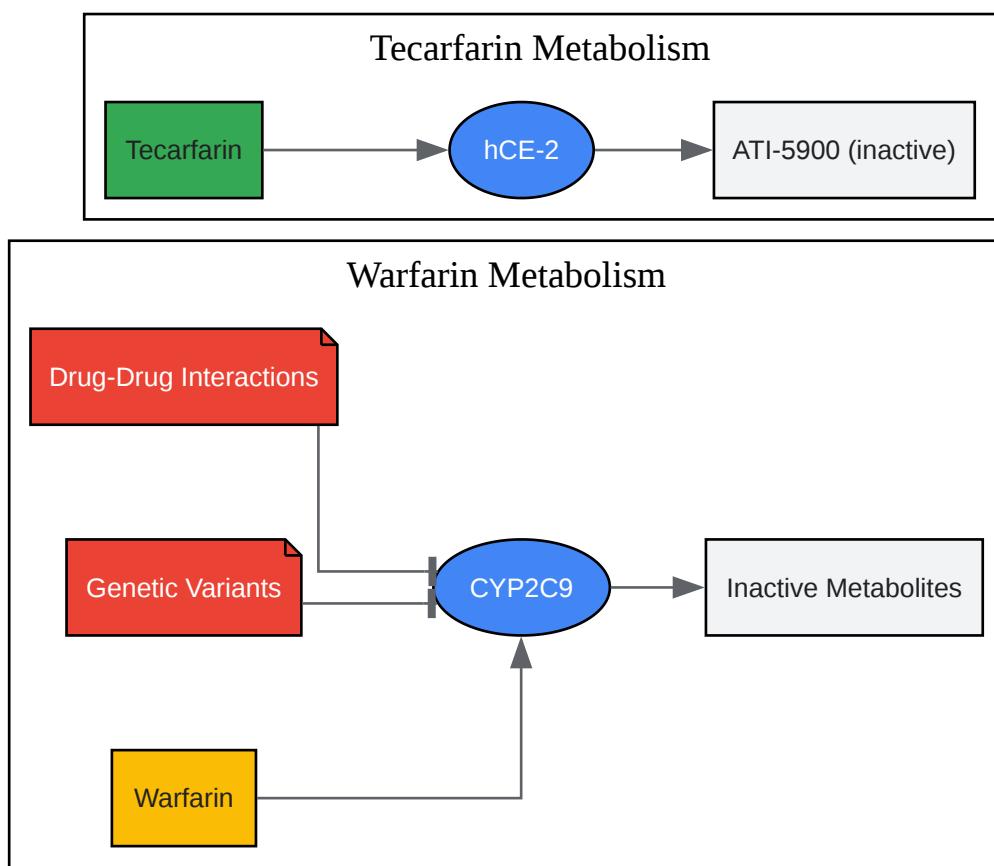


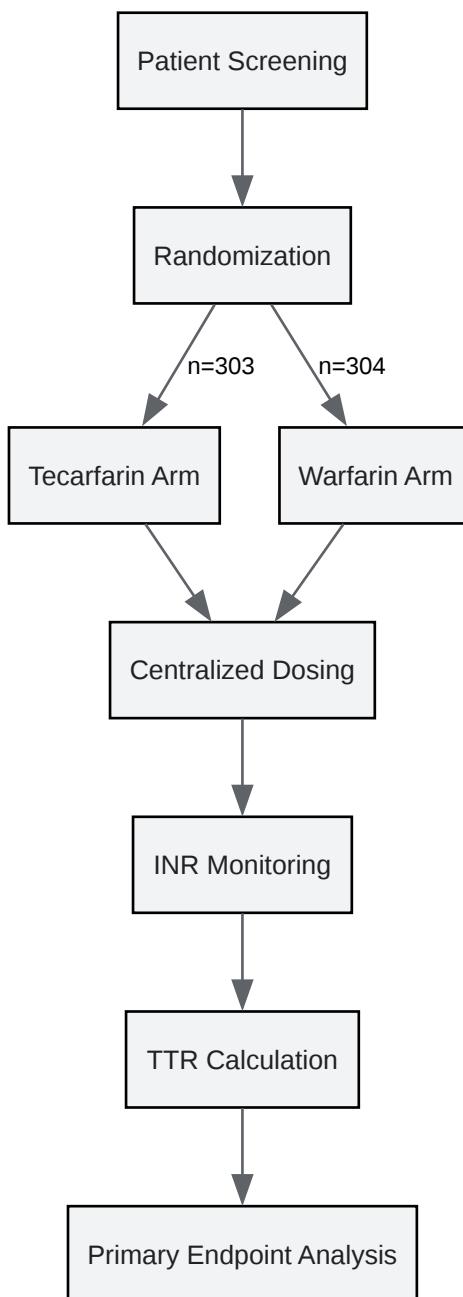
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Figure 1: Tecarfarin's Mechanism of Action.

## Pharmacokinetics and Metabolism

The key differentiator of Tecarfarin from warfarin lies in its metabolic pathway. While warfarin is primarily metabolized by the CYP450 enzyme system (mainly CYP2C9), which is prone to genetic variations and drug-drug interactions, Tecarfarin is metabolized by human carboxylesterase 2 (hCE-2).<sup>[1]</sup> This esterase-mediated hydrolysis results in a single, inactive carboxylic acid metabolite (ATI-5900), which is then renally excreted.<sup>[3]</sup> This metabolic route is less susceptible to genetic polymorphisms and interactions with other drugs, potentially leading to a more stable and predictable anticoagulant response.





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